molecular formula C15H23N B15153435 N-(cyclohexylmethyl)-2-phenylethanamine

N-(cyclohexylmethyl)-2-phenylethanamine

Cat. No.: B15153435
M. Wt: 217.35 g/mol
InChI Key: VROYJSDEJAZEAO-UHFFFAOYSA-N
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Description

(cyclohexylmethyl)(2-phenylethyl)amine is an organic compound with the molecular formula C15H23N It is a secondary amine that features a cyclohexylmethyl group and a 2-phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclohexylmethyl)(2-phenylethyl)amine typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (cyclohexylmethyl)(2-phenylethyl)amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(cyclohexylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

    Substitution: Alkyl halides or acyl chlorides are used as reagents under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(cyclohexylmethyl)(2-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (cyclohexylmethyl)(2-phenylethyl)amine hydrochloride: A salt form of the compound with similar properties.

    Desoxypipradrol (2-DPMP): A psychoactive stimulant structurally similar to (cyclohexylmethyl)(2-phenylethyl)amine.

Uniqueness

(cyclohexylmethyl)(2-phenylethyl)amine is unique due to its specific combination of a cyclohexylmethyl group and a 2-phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-phenylethanamine

InChI

InChI=1S/C15H23N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2

InChI Key

VROYJSDEJAZEAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCC2=CC=CC=C2

Origin of Product

United States

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